

Introduction: The Structural Challenge of Piperidinyl Cyclobutanol Derivatives

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Compound of Interest

Compound Name:	<i>3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride</i>
CAS No.:	2770358-86-4
Cat. No.:	B6225456

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Piperidinyl cyclobutanol derivatives represent a fascinating and structurally significant class of compounds, often explored in medicinal chemistry and drug development for their potential as scaffolds in novel therapeutic agents.[1][2] The fusion of a flexible six-membered piperidine ring with a strained four-membered cyclobutane ring, further functionalized with a hydroxyl group, creates a three-dimensional architecture that can present unique pharmacological profiles.[3] However, this structural complexity demands a rigorous and multi-faceted analytical approach to unequivocally determine the molecular formula and molecular weight—the most fundamental characteristics of a newly synthesized compound.

This guide eschews a simple recitation of analytical techniques. Instead, it offers a strategic workflow, grounded in first principles, to guide researchers through a self-validating process of structural confirmation. We will explore not just what techniques to use, but why specific experimental choices are made and how the data from orthogonal methods are integrated to build an unshakeable foundation of scientific evidence for a proposed molecular structure.

Pillar 1: Theoretical Bedrock - From Elemental Ratios to Exact Mass

Before venturing into instrumentation, it is crucial to understand the relationship between a compound's elemental composition, its formula, and its weight.

- **Empirical vs. Molecular Formula:** The empirical formula represents the simplest whole-number ratio of atoms in a compound. The molecular formula gives the actual number of atoms of each element in a molecule. For example, a compound with an empirical formula of $C_7H_{11}NO$ could have a molecular formula of $C_{14}H_{22}N_2O_2$. Distinguishing between these is a primary objective.
- **Monoisotopic vs. Average Molecular Weight:** Mass spectrometry measures the mass of individual ions, which are composed of specific isotopes (e.g., ^{12}C , 1H , ^{14}N , ^{16}O). The monoisotopic mass is the sum of the masses of the most abundant isotopes of the constituent atoms. This is the value used for high-resolution mass spectrometry. The average molecular weight, calculated using the weighted average of all natural isotopes of each element, is what is used for bulk calculations (e.g., molarity).

Pillar 2: The Core Analytical Methodologies

No single technique is sufficient to assign a molecular formula and weight with absolute confidence. An integrated approach is paramount, where each method validates the others. The three primary techniques for this purpose are Elemental Analysis, Mass Spectrometry, and NMR Spectroscopy, often complemented by X-ray Crystallography for ultimate confirmation.

Elemental Analysis (EA): The Foundational Stoichiometry

Elemental analysis provides the mass percentages of core organic elements (Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen), a technique often referred to as CHNS/O analysis.^[4]^[5] This is a destructive combustion-based method that yields the fundamental elemental ratios.^[6]

Causality Behind the Method: The principle is to convert the organic compound into simple, detectable inorganic gases (CO_2 , H_2O , N_2 , SO_2). By precisely measuring the amounts of these

gases produced from a known mass of the sample, one can back-calculate the percentage of each element in the original compound.[7] This data is indispensable for determining the empirical formula.

Experimental Protocol: Combustion Analysis for a Piperidinyl Cyclobutanol Derivative

- **Sample Preparation:** Accurately weigh approximately 2-3 mg of the highly purified, dried derivative into a tin or silver capsule. The purity of the sample is critical, as impurities will lead to erroneous elemental ratios.
- **Combustion:** The sample is dropped into a high-temperature (900-1200°C) furnace rich in oxygen. This process ensures the complete conversion of the compound into its elemental gases.
- **Reduction & Separation:** The gas mixture is then passed over a reducing agent (e.g., copper) to remove excess oxygen and convert nitrogen oxides to N₂ gas. The resulting mixture (He carrier gas, CO₂, H₂O, N₂, SO₂) is passed through a chromatographic column that separates the individual gases.
- **Detection:** The separated gases flow into a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each analyte gas passes through. The detector's response is proportional to the concentration of each gas.
- **Calculation:** The instrument's software integrates the detector signals and, based on the initial sample weight and calibration standards, calculates the mass percentage of each element. The accepted deviation from the theoretical value for a pure compound is typically ≤0.4%.[8]

Mass Spectrometry (MS): The Direct Measure of Mass

Mass spectrometry is the most direct method for determining the molecular weight of a compound.[9] It measures the mass-to-charge ratio (m/z) of ions, and with high-resolution instruments, it can provide an "exact mass" measurement with enough precision (typically to four or five decimal places) to help determine a unique molecular formula.[10]

Causality Behind Experimental Choices: For piperidinyl cyclobutanol derivatives, which are polar and non-volatile, Electrospray Ionization (ESI) is the preferred ionization method. The

basic nitrogen in the piperidine ring is readily protonated in the acidic ESI spray solution, forming a stable $[M+H]^+$ ion. This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion is the most abundant peak (the base peak) in the spectrum.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** The solution is infused at a slow, constant rate (e.g., 5-10 $\mu\text{L}/\text{min}$) into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
- **Ionization:** The ESI source is operated in positive ion mode. A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, $[M+H]^+$) are ejected into the gas phase.
- **Mass Analysis:** The ions are guided into the mass analyzer, which separates them based on their m/z . The high resolution of the analyzer allows for the determination of the ion's mass to within a few parts per million (ppm).
- **Data Analysis:** The software uses the measured exact mass of the $[M+H]^+$ ion to generate a list of possible molecular formulas that fall within the specified mass tolerance (e.g., ± 5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While NMR does not directly measure molecular weight, it is arguably the most powerful tool for determining the precise atomic connectivity and stereochemistry of a molecule.^{[11][12]} It validates the molecular formula proposed by MS and EA by confirming the presence of all expected structural fragments and their connections.^[13]

Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C). By placing the molecule in a strong magnetic field and irradiating it with radio waves, specific nuclei absorb energy at characteristic frequencies. These frequencies

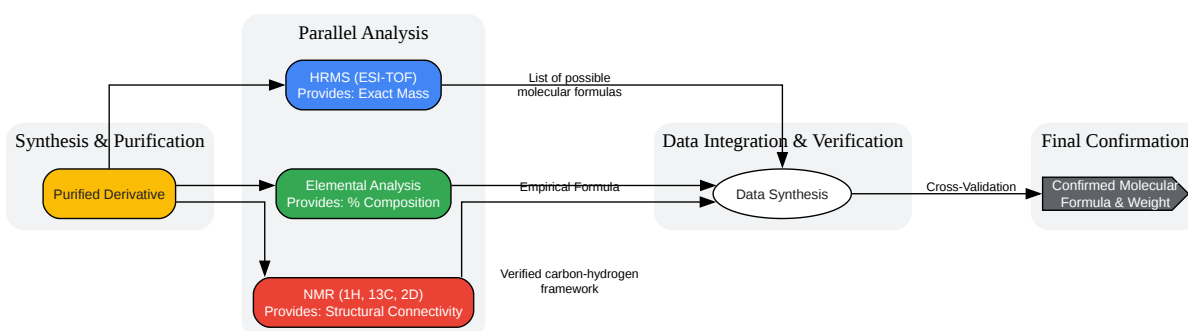
(chemical shifts) and the interactions between neighboring nuclei (spin-spin coupling) provide a detailed map of the molecular structure.[14] Experiments like COSY, HSQC, and HMBC reveal which atoms are bonded to which, confirming the carbon-hydrogen framework.

X-ray Crystallography: The Unambiguous Confirmation

For compounds that can be grown into high-quality single crystals, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in three dimensions.[15][16] It works by measuring the diffraction pattern of X-rays passing through the crystal lattice.[17] This pattern is then used to calculate a 3D map of the electron density within the molecule, revealing the precise location of every atom.[18][19] This method directly confirms the molecular formula, connectivity, and absolute stereochemistry.

Pillar 3: The Integrated Analytical Workflow

The true power of these techniques lies in their combined application. A Senior Application Scientist relies on an integrated workflow to ensure that the final structural assignment is self-validating. Data from each step informs and confirms the others.



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